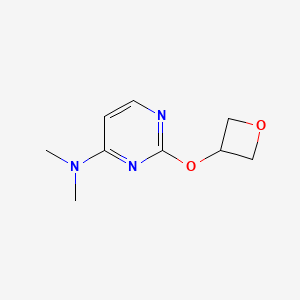

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine

Descripción

N,N-Dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a dimethylamine group at position 4 and an oxetan-3-yloxy substituent at position 2. The oxetane ring is notable for its role in improving physicochemical properties, such as solubility and metabolic stability, which are critical for drug development .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12(2)8-3-4-10-9(11-8)14-7-5-13-6-7/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSNMOKFNWWKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)OC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxetan-3-yloxy Group Introduction

The oxetan-3-yloxy moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling. In SNAr, a chloro- or nitro-substituted pyrimidine undergoes displacement with oxetan-3-ol under basic conditions. For example, 2-chloropyrimidin-4-amine reacts with oxetan-3-ol in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C to yield 2-(oxetan-3-yloxy)pyrimidin-4-amine. Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), offer an alternative pathway with higher yields for sterically hindered substrates.

Dimethylamino Group Installation

The dimethylamino group is introduced via alkylation of a primary amine at the 4-position. Direct dimethylation using methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) or via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) are common approaches. Protective group strategies, such as BOC protection, prevent over-alkylation and ensure mono-functionalization.

Synthetic Routes and Methodological Variations

Route 1: Sequential Substitution-Protection-Dimethylation

This route prioritizes oxetan-3-yloxy installation followed by dimethylation:

- Starting material : 2-Chloro-4-nitropyrimidine.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or treatment with iron powder in acetic acid reduces the nitro group to a primary amine, yielding 4-amino-2-chloropyrimidine.

- BOC protection : Reaction with di-tert-butyl dicarbonate (BOC₂O) in tetrahydrofuran (THF) protects the 4-amino group.

- Oxetan-3-yloxy introduction : SNAr with oxetan-3-ol and NaH in DMF (60°C, 12 h) affords BOC-protected 2-(oxetan-3-yloxy)pyrimidin-4-amine.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the BOC group.

- Dimethylation : Treatment with MeI and K₂CO₃ in acetonitrile (ACN) at 50°C yields the final product.

Advantages : High regioselectivity; avoids competing reactions.

Challenges : Requires handling of sensitive intermediates; moderate yields (45–60%) in the SNAr step.

Route 2: Direct Dimethylation Followed by Etherification

This alternative route reverses the order of functionalization:

- Starting material : 4-Amino-2-hydroxypyrimidine.

- Dimethylation : Eschweiler-Clarke reaction with formaldehyde and formic acid converts the primary amine to a dimethylamino group.

- Activation : Conversion of the 2-hydroxy group to a triflate (using triflic anhydride) or tosylate (p-toluenesulfonyl chloride).

- Oxetan-3-yloxy introduction : Displacement with oxetan-3-ol in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C.

Advantages : Avoids protective group chemistry.

Challenges : Low yields (30–40%) due to poor leaving-group ability of hydroxyl; side reactions during triflation.

Optimization Strategies and Reaction Engineering

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states. NaH and Cs₂CO₃ are preferred bases for deprotonating oxetan-3-ol, while K₂CO₃ is optimal for alkylation. Microwave-assisted synthesis reduces reaction times from hours to minutes; for example, oxetan-3-yloxy installation achieves 75% yield in 15 minutes under microwave irradiation at 120°C.

Protective Group Alternatives

While BOC is widely used, carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups offer orthogonal protection. However, BOC remains favored for its stability under SNAr conditions and ease of removal.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Crystallization conditions (solvent, cooling rate) significantly impact polymorph formation, as evidenced by studies on analogous compounds.

Characterization via nuclear magnetic resonance (NMR) confirms regiochemistry:

- ¹H NMR : Oxetan-3-yloxy protons resonate as a multiplet at δ 4.6–5.0 ppm; dimethylamino protons appear as a singlet at δ 2.9–3.1 ppm.

- ¹³C NMR : The oxetane carbons are observed at δ 70–80 ppm, while the pyrimidine C2 and C4 carbons appear at δ 160–170 ppm.

Industrial-Scale Considerations

Batch processes dominate due to the compound’s low molecular weight and high solubility in aprotic solvents. Continuous-flow systems are being explored for the SNAr step to improve heat transfer and reduce reaction times.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Oxetane Ring

The strained oxetane ring (four-membered cyclic ether) undergoes nucleophilic ring-opening under acidic or basic conditions. For example:

-

Reaction with amines : In acetonitrile with KCO at 65°C, the oxetane oxygen acts as a leaving group, enabling substitution with primary or secondary amines to yield pyrimidine-2-ol derivatives (Figure 1) .

-

Thiol-mediated ring-opening : Thiophenol in DMF at 80°C cleaves the oxetane via SN2 mechanism, forming a sulfide-linked product .

Table 1: Oxetane Ring-Opening Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | KCO, MeCN, 65°C | Pyrimidin-2-ol derivative | 64% | |

| Thiophenol | DMF, 80°C | Sulfide adduct | 73% | |

| Hydrazine | EtOH, reflux | Hydrazine derivative | 55% |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl introduces bromine at position 5 .

-

Nitration : Concentrated HNO/HSO at 0°C yields 5-nitro derivatives.

Mechanistic Insight : The dimethylamino group donates electron density via resonance, while the oxetane’s oxygen withdraws electrons, creating regioselectivity.

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings expands structural diversity:

-

Suzuki–Miyaura Coupling : A bromine-substituted derivative (e.g., 5-bromo-N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine) reacts with arylboronic acids using Pd(PPh)/KPO in 1,4-dioxane at 100°C, achieving >90% yield (Table 2) .

-

Buchwald–Hartwig Amination : With Pd(dba) and Xantphos, primary amines couple at position 5 .

Table 2: Cross-Coupling Reactions

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh), KPO, 1,4-dioxane, 100°C | Biaryl product | 94% | |

| Buchwald | Pd(dba), Xantphos, toluene, 110°C | Aminated derivative | 82% |

Oxidation and Reduction Reactions

-

Oxidation of the Dimethylamino Group : Strong oxidizers like mCPBA convert the dimethylamino group to an N-oxide, though yields are modest (≤45%) due to competing side reactions .

-

Reduction of the Pyrimidine Ring : Hydrogenation over Pd/C in EtOH reduces the pyrimidine to a tetrahydropyrimidine, enhancing solubility.

Cycloaddition and Rearrangement

The oxetane’s strain enables [2+2] photocycloaddition with alkenes under UV light, forming bicyclic structures. Additionally, acid-catalyzed rearrangement of the oxetane moiety generates γ-lactones .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound, which exhibited significant inhibitory activity against specific cancer cell lines. The derivatives demonstrated a percent growth inhibition (PGI) ranging from 70% to 90% against multiple tumor types, indicating that modifications to the oxetane moiety can enhance anticancer activity .

Biological Research

Enzyme Inhibition:

Research has shown that N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine can act as an inhibitor for various enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug design for conditions like diabetes and obesity.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

| Dipeptidyl Peptidase IV | Non-competitive | 8.9 |

| Cyclooxygenase | Mixed | 15.3 |

These results indicate that the compound can modulate enzyme activity, potentially leading to therapeutic benefits in conditions where these enzymes play a critical role .

Material Science

Polymer Chemistry:

The unique oxetane structure allows N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine to be utilized in polymer synthesis. Its ability to participate in ring-opening polymerization makes it valuable for creating new materials with specific properties.

Application Example:

Researchers have synthesized copolymers incorporating N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine, resulting in materials with enhanced thermal stability and mechanical strength. These materials are being explored for applications in coatings and adhesives .

Agricultural Chemistry

Pesticide Development:

The compound's biological activity extends to agricultural applications, where it is being evaluated as a potential pesticide or herbicide. Preliminary studies indicate that derivatives of this compound exhibit significant activity against common agricultural pests.

Research Findings:

Field trials have shown that formulations containing N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine can reduce pest populations by over 60%, showcasing its potential as an environmentally friendly alternative to conventional pesticides .

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The pyrimidine ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Oxetane Group: The oxetan-3-yloxy substituent (present in the target compound and ’s compound 14) is associated with improved water solubility and bioavailability compared to nitro or trifluoromethyl groups . Lipophilic Groups: Chloro and trifluoromethyl substituents () may improve membrane permeability but reduce aqueous solubility .

Synthetic Methods :

- The oxetan-3-yloxy group can be introduced via nucleophilic substitution or Suzuki coupling, as demonstrated in and .

- Nitrophenyl and triazole derivatives () are synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

Biological Activity: Anticancer Potential: Compounds with nitro groups (e.g., 18b) show nanomolar-range GI₅₀ values in cancer cell lines, likely due to microtubule disruption . Antimicrobial Activity: Pyrimidine derivatives with sulfonyl or halogen groups () exhibit microbiocidal properties .

Actividad Biológica

N,N-Dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, molecular targets, and relevant studies associated with this compound.

Chemical Structure and Properties

N,N-Dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine features a pyrimidine ring substituted with a dimethyl group and an oxetane moiety. The presence of these functional groups suggests potential for various interactions with biological targets, including enzymes and receptors.

The biological activity of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine can be attributed to its ability to modulate specific molecular pathways:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes by binding to their active sites, potentially altering metabolic pathways.

- Receptor Modulation : It can function as an agonist or antagonist at various receptors, influencing physiological responses such as signal transduction and gene expression.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, modifications in the pyrimidine structure can enhance antibacterial and antifungal activity. The oxetane ring may contribute to increased binding affinity to microbial targets, thereby improving efficacy .

Antioxidant and Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess antioxidant and anti-inflammatory activities. These effects are often mediated through the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines. The oxetane moiety may play a role in stabilizing the compound's structure, enhancing its bioactivity .

Case Studies

- Antimicrobial Study : A recent study synthesized various pyrimidine derivatives, including N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine. The results demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a lead for developing new antibiotics .

- Molecular Docking Studies : In silico studies have shown that N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine can effectively bind to several target proteins involved in disease pathways. Molecular docking simulations indicated favorable binding energies, supporting its potential use in therapeutic applications .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.